1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid is a heterocyclic compound that features a pyrimidine ring attached to a cyclohexane carboxylic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrimidine ring, a common structural motif in many biologically active molecules, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid typically involves the formation of the pyrimidine ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the pyrimidine ring, which is then further reacted with cyclohexane carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrimidine ring .
Scientific Research Applications
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2.
Pyrimido[1,2-a]benzimidazole: Studied for its antiviral and anticancer activities.
Pyrido[2,3-d]pyrimidine: Used in medicinal chemistry for its potential therapeutic effects
Uniqueness
1-(Pyrimidin-4-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural features that combine the stability of the cyclohexane ring with the reactivity of the pyrimidine ring
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-pyrimidin-4-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)11(5-2-1-3-6-11)9-4-7-12-8-13-9/h4,7-8H,1-3,5-6H2,(H,14,15) |
InChI Key |
BNEQSTCBDXOULV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC=NC=C2)C(=O)O |
Origin of Product |
United States |
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